o-(2-Bromoethyl)aniline hydrobromide

Description

Contextual Significance within Nitrogen-Containing Organic Compounds

Aniline (B41778) and its derivatives are fundamental precursors in a myriad of industrial and pharmaceutical applications. nsf.gov The introduction of a bromoethyl group at the ortho position of the aniline ring, as seen in o-(2-Bromoethyl)aniline, significantly enhances its synthetic utility. This substitution pattern is particularly crucial for intramolecular reactions, positioning the reactive centers in close proximity to facilitate the formation of cyclic structures. nih.gov Specifically, this arrangement makes it an ideal candidate for the synthesis of nitrogen-containing heterocycles, such as indoles and indolines, which are prevalent motifs in numerous biologically active compounds. chemijournal.comresearchgate.net The hydrobromide salt form of this compound enhances its stability and handling properties, making it a convenient starting material for various synthetic transformations.

Overview of Structural Features and Inherent Reactivity Potential

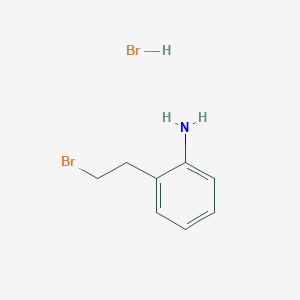

The molecular architecture of o-(2-Bromoethyl)aniline hydrobromide is characterized by a benzene (B151609) ring substituted with an amino group and a 2-bromoethyl side chain at adjacent positions. This specific arrangement of functional groups dictates its chemical behavior.

The primary amino group is a nucleophilic center and, being attached to an aromatic ring, its reactivity can be modulated by the electronic effects of the substituent. The ortho-bromoethyl group introduces two key reactive sites: the electrophilic carbon atom attached to the bromine and the bromine atom itself, which is a good leaving group in nucleophilic substitution and elimination reactions. beilstein-journals.orgdu.ac.in

The proximate positioning of the nucleophilic amino group and the electrophilic bromoethyl chain strongly suggests a high potential for intramolecular N-alkylation. This reaction, upon deprotonation of the anilinium salt, would lead to the formation of a five-membered ring, yielding indoline (B122111), a core structure in many pharmacologically active molecules. organic-chemistry.org

Research Gaps and Objectives for Comprehensive Investigation

Despite its apparent synthetic potential, a thorough review of the scientific literature reveals a notable scarcity of studies focused specifically on this compound. While the synthesis and applications of analogous aniline derivatives are well-documented, this particular ortho-isomer remains underexplored. acs.orguva.nl

This lack of dedicated research presents several opportunities for investigation:

Development of a high-yield, scalable synthesis: A robust and well-documented synthetic protocol for this compound is a primary objective. A plausible route involves the bromination of the readily available 2-(o-aminophenyl)ethanol. nsf.govorgsyn.org

Exploration of its reactivity profile: A systematic study of the compound's reactivity towards various reagents and reaction conditions is needed to fully understand its synthetic capabilities. This includes a detailed investigation of the conditions required for its intramolecular cyclization to indoline and potential side reactions.

Application in the synthesis of novel heterocycles: A key objective is to utilize this compound as a precursor for the synthesis of a diverse range of functionalized indolines and other nitrogen-containing heterocycles with potential biological activity.

Investigation of its utility in medicinal chemistry: Given the prevalence of the indoline scaffold in pharmaceuticals, a future research direction would be to employ this compound in the synthesis of new drug candidates and explore their structure-activity relationships. researchgate.net

Interactive Data Table

| Property | Value |

| Compound Name | This compound |

| Synonyms | 2-(2-Bromoethyl)aniline hydrobromide |

| CAS Number | 89932-30-9 |

| Molecular Formula | C₈H₁₁Br₂N |

| Molecular Weight | 280.99 g/mol |

Structure

2D Structure

Properties

Molecular Formula |

C8H11Br2N |

|---|---|

Molecular Weight |

280.99 g/mol |

IUPAC Name |

2-(2-bromoethyl)aniline;hydrobromide |

InChI |

InChI=1S/C8H10BrN.BrH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,10H2;1H |

InChI Key |

RXMCTOXVSYNUPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)N.Br |

Origin of Product |

United States |

Synthetic Methodologies for O 2 Bromoethyl Aniline Hydrobromide and Analogues

Established Synthetic Routes to Substituted Bromoethylanilines

The preparation of substituted bromoethylanilines, including the ortho-isomer, hinges on the strategic introduction of the bromoethyl group onto the aniline (B41778) scaffold. This process demands careful consideration of directing effects and the sequence of halogenation and amination steps.

Strategies for ortho-Substitution and Regiocontrol

Achieving ortho-substitution on the aniline ring is a primary challenge in the synthesis of o-(2-Bromoethyl)aniline hydrobromide. The amino group of aniline is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. Consequently, direct bromination of aniline typically yields a mixture of ortho- and para-isomers, with the para-isomer often predominating due to steric hindrance at the ortho-position. askfilo.com

To overcome this, strategies often begin with a precursor that already has the desired ortho-substitution pattern. A common and effective approach involves the use of o-nitrophenylethanol as a starting material. The nitro group at the ortho position ensures the correct substitution pattern from the outset. This precursor can be synthesized by reacting o-nitrotoluene with formaldehyde. The subsequent reduction of the nitro group to an amino group, followed by the conversion of the hydroxyl group to a bromide, yields the target molecule. This multi-step pathway provides excellent regiocontrol.

Another strategy to control regioselectivity involves the use of directing groups. A removable directing group can be installed on the nitrogen atom of aniline to force substitution at the ortho position. While effective, this adds extra steps for the introduction and removal of the directing group to the synthetic sequence.

Halogenation and Amination Sequence Considerations

The sequence of halogenation and amination is a critical factor in the synthesis of bromoethylanilines. In the context of synthesizing o-(2-Bromoethyl)aniline, the amination step, or more accurately, the presence of the amino group, is typically established early in the synthesis through the reduction of a nitro group.

The halogenation of the ethyl group is a subsequent key step. A common precursor for this transformation is 2-(o-aminophenyl)ethanol. The conversion of the primary alcohol in this precursor to an alkyl bromide can be achieved using various brominating agents. The choice of reagent is crucial to avoid unwanted side reactions, such as reactions involving the aniline amino group.

Precursor Compounds and Optimized Reaction Conditions

The successful synthesis of this compound is highly dependent on the choice of precursor compounds and the optimization of reaction conditions to maximize yield and purity.

Role of Hydrobromic Acid in Halogenation and Salt Formation

Hydrobromic acid (HBr) plays a dual role in the synthesis of this compound. It serves as both a brominating agent for the conversion of the alcohol precursor and as the acid for the formation of the final hydrobromide salt.

A well-established method for the conversion of primary alcohols to alkyl bromides involves treatment with a mixture of sodium or potassium bromide and concentrated sulfuric acid, which generates HBr in situ. orgsyn.org Alternatively, concentrated aqueous hydrobromic acid can be used directly. The reaction with 2-(o-aminophenyl)ethanol would proceed via protonation of the hydroxyl group by HBr, followed by nucleophilic attack of the bromide ion, leading to the formation of the bromoethyl group.

A detailed procedure for a similar transformation, the synthesis of β-bromoethylamine hydrobromide from ethanolamine, involves heating the amino alcohol with an excess of concentrated hydrobromic acid. commonorganicchemistry.com This process not only substitutes the hydroxyl group with a bromine atom but also protonates the amino group to form the hydrobromide salt in a one-pot reaction. This highlights the efficiency of using HBr for both transformations simultaneously. The reaction is typically carried out at elevated temperatures to drive the conversion to completion.

Comparative Analysis of Different Synthetic Strategies

Several synthetic strategies can be employed for the synthesis of this compound, each with its own advantages and disadvantages.

| Synthetic Strategy | Starting Material | Key Steps | Advantages | Disadvantages |

| From o-Nitrophenylethanol | o-Nitrotoluene and Formaldehyde | 1. Synthesis of o-nitrophenylethanol. 2. Reduction of the nitro group. 3. Bromination of the alcohol. | Excellent regiocontrol. | Multi-step synthesis. |

| Direct Bromination of Aniline | Aniline | Direct bromination. | Fewer steps. | Poor regioselectivity, mixture of isomers. |

| From 2-Aminophenylethanol | 2-Aminophenylethanol | Bromination of the alcohol and salt formation. | More direct route to the final product. | Availability of the starting material can be a factor. |

The most reliable and regioselective route commences with o-nitrophenylethanol. A process for preparing the key intermediate, 2-(o-aminophenyl)ethanol, involves the reduction of 2-(o-nitrophenyl)ethanol using hydrogen gas in the presence of a Raney nickel catalyst. This method provides the precursor in high yield and purity.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several aspects can be considered to make the process more environmentally benign.

One of the key principles of green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. commonorganicchemistry.com The synthesis of this compound from 2-aminophenylethanol and hydrobromic acid demonstrates good atom economy, as the majority of the atoms from the reactants are incorporated into the final product and the co-product, water.

Another green chemistry principle is the use of safer solvents and reagents . A two-step synthesis of 4-bromoacetanilide from aniline has been described as a greener approach, where aniline is first converted to acetanilide (B955) using zinc dust and acetic acid instead of the more hazardous acetic anhydride. In the second step, bromination is carried out using a ceric ammonium (B1175870) nitrate-KBr combination in an ethanol-water medium, avoiding the use of elemental bromine. Similar strategies could be explored for the synthesis of ortho-isomers.

The development of catalytic processes is also a cornerstone of green chemistry. While the direct conversion of the alcohol to the bromide using HBr is efficient, exploring catalytic methods that could reduce the amount of acid required or enable the use of milder conditions would be a further step towards a greener synthesis.

Solvent Optimization and Catalytic Approaches

The choice of solvent and catalyst are critical factors that can significantly influence the efficiency, selectivity, and environmental footprint of a synthesis. Research into the synthesis of aniline derivatives has increasingly focused on replacing traditional stoichiometric reagents with more sustainable catalytic systems.

Catalytic approaches offer significant advantages by enabling reactions to proceed under milder conditions and often with higher selectivity, thereby reducing energy consumption and the formation of unwanted byproducts. rsc.org For the synthesis of substituted anilines, transition-metal catalysts, particularly those based on abundant and non-precious metals like nickel and iron, have gained attention. acs.orgrsc.org For instance, nickel-catalyzed N-alkylation reactions can be highly efficient for creating C-N bonds, a key step in the synthesis of many aniline analogues. acs.org Such processes are designed to be highly atom-economical, often generating water as the sole byproduct. acs.org

Solvent selection plays a dual role in reaction optimization: it must facilitate the desired chemical transformation while minimizing environmental harm. The move away from volatile and hazardous organic solvents towards greener alternatives like water or biorenewable solvents is a central theme in sustainable chemistry. researchgate.net In the context of aniline synthesis, catalytic systems that function in environmentally benign solvents are highly desirable. For example, some catalytic reductions of nitroaromatics to anilines have been successfully achieved in water under subcritical conditions, eliminating the need for organic solvents and separate hydrogen gas input. researchgate.net

The table below illustrates a comparative analysis of different catalytic systems and solvents that could be applied to the synthesis of aniline derivatives, highlighting the trend towards more sustainable options.

| Catalyst System | Solvent | Temperature (°C) | Key Advantages |

| Traditional (Stoichiometric) | Dichloromethane | 40-60 | Well-established procedures |

| Noble Metal (e.g., Pd/C) | Ethanol/Methanol | 25-80 | High activity and yield |

| Non-Precious Metal (e.g., Ni-based) | Toluene (B28343) | 120-140 | Lower cost, high atom economy |

| Iron-based Catalysis | Water | 80-100 | Inexpensive, low toxicity, sustainable |

| Photocatalysis (e.g., TiO2) | Water/Ethanol | 20-30 | Uses visible light, mild conditions |

Atom Economy and Waste Minimization in Synthetic Pathways

The concept of atom economy, a core principle of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgjocpr.com A high atom economy indicates that minimal atoms are wasted as byproducts. wikipedia.org This is distinct from reaction yield, as a high-yield reaction can still generate significant waste if it uses stoichiometric reagents that are not incorporated into the product. primescholars.com

Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

Traditional synthetic routes to compounds like this compound often involve substitution or elimination reactions, which tend to have poor atom economy. primescholars.com For example, a common method for preparing bromoalkylanilines involves the treatment of the corresponding alcohol with a halogenating agent, such as phosphorus tribromide. nih.gov While effective, this type of reaction generates significant inorganic byproducts, leading to a lower atom economy and a higher environmental factor (E-factor), which is the ratio of the mass of waste to the mass of the product.

To enhance sustainability, synthetic design now prioritizes addition and rearrangement reactions, which are inherently 100% atom-economical as all reactant atoms are incorporated into the product. rsc.org Catalytic hydrogenation is another example of a highly atom-efficient reaction class. primescholars.com

The table below compares the theoretical atom economy of a traditional substitution pathway for a bromoethylaniline derivative with a hypothetical, more efficient catalytic addition pathway.

| Synthetic Pathway | Reaction Type | Key Reagents | Theoretical Atom Economy | Key Byproducts |

| Traditional Substitution | Substitution | 2-Anilinoethanol, PBr3 | < 50% | H3PO3, excess reagents |

| Hypothetical Catalytic Addition | Addition | Styrene, HBr, Amine Source | Potentially > 80% | Minimal (catalyst recovery) |

Minimizing waste is directly linked to maximizing atom economy. rsc.org Strategies for waste reduction in the synthesis of aniline derivatives include:

By integrating these principles, the synthesis of this compound and its analogues can be shifted towards more economically and environmentally sustainable models.

Reactivity and Advanced Chemical Transformations of O 2 Bromoethyl Aniline Hydrobromide

Intramolecular Cyclization Reactions to Form Nitrogen Heterocycles

The proximate positioning of the primary amine and the bromoethyl group in o-(2-Bromoethyl)aniline hydrobromide makes it an ideal substrate for intramolecular cyclization reactions. These transformations are a cornerstone for the synthesis of nitrogen-containing heterocycles, most notably indoles and their derivatives, which are prevalent motifs in pharmaceuticals and natural products. nsf.gov The reaction typically proceeds by nucleophilic attack of the aniline (B41778) nitrogen onto the electrophilic carbon of the bromoethyl chain, leading to the formation of a new ring.

Mechanisms of Annulation to Indole (B1671886) and Related Systems

One plausible mechanistic pathway begins with the deprotonation of the anilinium hydrobromide to the free aniline. In the presence of a base, an E2 elimination reaction can occur, where the base abstracts a proton from the carbon adjacent to the aniline ring (the α-carbon of the ethyl chain), leading to the expulsion of the bromide ion and the formation of an o-vinylaniline intermediate.

Once the o-vinylaniline is formed, several pathways for cyclization to the indole ring become accessible. One common method involves an oxidative cyclization. nsf.govresearchgate.net This process, often mediated by reagents like palladium catalysts or hypervalent iodine compounds, facilitates an intramolecular C-H amination. nsf.govmdpi.com The mechanism involves the formation of a transient species where the aniline nitrogen attacks the vinyl group, leading to the formation of the five-membered indole ring. Subsequent aromatization, often involving the elimination of hydrogen, yields the stable indole scaffold.

Alternatively, under different conditions, the cyclization can proceed via an intramolecular hydroamination-type mechanism, although this is less common for generating unsubstituted indoles from this specific precursor and often requires metal catalysis. The core principle remains the intramolecular nucleophilic attack of the nitrogen onto the unsaturated side chain.

Influence of Reaction Conditions on Cyclization Efficiency

The efficiency and outcome of the cyclization of this compound are highly dependent on the specific reaction conditions employed. The choice of base, solvent, temperature, and catalyst can significantly influence the yield of the desired heterocyclic product and minimize the formation of side products.

Base: The selection of the base is critical for the initial elimination step to form the vinylaniline intermediate. Strong, non-nucleophilic bases are often preferred to promote elimination over competing intermolecular substitution reactions. The stoichiometry of the base is also important; at least two equivalents are necessary to neutralize the hydrobromide salt and to facilitate the elimination reaction.

Solvent: The polarity of the solvent can influence the reaction pathway. Polar aprotic solvents, such as DMSO or DMF, can facilitate both the initial elimination and the subsequent cyclization steps. beilstein-journals.org In some palladium-catalyzed coupling reactions that form indole precursors, solvents like dioxane or toluene (B28343) are commonly used. organic-chemistry.org

Catalyst and Oxidant: For the oxidative cyclization of the vinylaniline intermediate, the choice of catalyst or oxidant is paramount. Palladium-based catalysts are widely used for C-N bond formation and can effectively catalyze the intramolecular amination of the double bond. nsf.gov Metal-free oxidative systems, employing reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) or N-iodosuccinimide (NIS), have also emerged as powerful tools for this transformation, offering mild and efficient routes to indole derivatives. mdpi.com

The table below summarizes how different conditions can affect the transformation.

| Parameter | Condition | Effect on Reaction | Rationale |

| Base | Strong, non-nucleophilic (e.g., DBU, K₂CO₃) | Promotes E2 elimination to form vinylaniline intermediate; minimizes intermolecular Sₙ2 side reactions. | A strong base is required to deprotonate the anilinium salt and abstract the α-proton for elimination. |

| Solvent | Polar aprotic (e.g., DMSO, DMF) | Can stabilize charged intermediates and transition states, potentially increasing the rate of both elimination and cyclization. | Solvent polarity affects the solubility of reagents and the energetics of the reaction pathway. |

| Temperature | Elevated temperatures | Generally increases reaction rates for both elimination and cyclization steps. | Provides the necessary activation energy for bond-forming and bond-breaking processes. |

| Catalyst/Oxidant | Pd(OAc)₂, PIDA, NIS | Catalyzes the intramolecular C-H amination/cyclization of the vinylaniline intermediate to form the indole ring. | These reagents activate the substrates and facilitate the key C-N bond-forming step of the annulation. |

Intermolecular Nucleophilic Substitution Reactions

The bromoethyl moiety of this compound contains a primary carbon attached to a good leaving group (bromide), making it a prime electrophile for intermolecular nucleophilic substitution (Sₙ2) reactions. organic-chemistry.org This reactivity allows for the introduction of a wide range of functional groups through the formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.

Reactivity with Various Nucleophiles for C-N, C-O, C-S Bond Formation

The carbon atom bonded to the bromine is electron-deficient and susceptible to attack by various electron-rich species (nucleophiles). libretexts.org The hydrobromide form of the aniline requires neutralization with a base to free the lone pair on the primary amine, which could otherwise act as an internal nucleophile, and to allow external nucleophiles to react effectively.

C-N Bond Formation: Reaction with primary or secondary amines leads to the formation of the corresponding secondary or tertiary amine products, respectively. Ammonia (B1221849) can be used to introduce a primary amino group, resulting in an ethylenediamine (B42938) derivative. These reactions are fundamental for building more complex polyamine structures.

C-O Bond Formation: Alkoxides (RO⁻) and phenoxides (ArO⁻), generated from alcohols and phenols with a suitable base, can displace the bromide to form ethers. Similarly, carboxylate salts (RCOO⁻) can react to produce ester derivatives.

C-S Bond Formation: Thiolates (RS⁻), which are potent nucleophiles, readily react with the bromoethyl group to yield thioethers. This reaction is highly efficient for introducing sulfur-containing functionalities into the molecule.

The table below provides examples of nucleophiles and the corresponding products formed.

| Nucleophile Class | Example Nucleophile | Bond Formed | Product Type |

| Nitrogen | Diethylamine ((CH₃CH₂)₂NH) | C-N | N,N-Diethyl-N'-(o-ethylphenyl)ethane-1,2-diamine |

| Oxygen | Sodium methoxide (B1231860) (NaOCH₃) | C-O | 1-(2-Methoxyethyl)-2-aminobenzene |

| Sulfur | Sodium thiophenoxide (NaSPh) | C-S | 1-(2-(Phenylthio)ethyl)-2-aminobenzene |

Competitive Reaction Pathways and Selectivity Control

While the primary reaction pathway for the bromoethyl group is Sₙ2, other competitive reactions can occur, primarily E2 elimination. The outcome of the reaction is a delicate balance between substitution and elimination, which can be controlled by carefully selecting the reaction conditions.

Factors Influencing Selectivity:

Nature of the Nucleophile/Base: The key to controlling selectivity lies in the basicity versus the nucleophilicity of the reacting species.

Strong, non-bulky nucleophiles (e.g., I⁻, RS⁻, N₃⁻) favor the Sₙ2 pathway. organic-chemistry.org

Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor the E2 elimination pathway, leading to the formation of o-vinylaniline.

Species that are both strong nucleophiles and strong bases (e.g., OH⁻, RO⁻) can give a mixture of both Sₙ2 and E2 products. chemguide.co.uk

Temperature: Higher temperatures generally favor elimination over substitution. E2 reactions have a higher activation energy, and the increase in entropy associated with forming more product molecules makes elimination more favorable at elevated temperatures.

Solvent: Polar aprotic solvents can enhance the rate of Sₙ2 reactions.

Another level of selectivity involves the bifunctional nature of the substrate itself. Under certain conditions, particularly in the presence of a base without a strong external nucleophile, intramolecular Sₙ2 reaction can occur where the aniline nitrogen acts as the nucleophile, leading to the formation of indoline (B122111) (2,3-dihydroindole). This intramolecular pathway often competes with intermolecular reactions. To favor intermolecular substitution, one might use a high concentration of a potent external nucleophile.

Radical-Mediated Transformations Involving the Bromoethyl Moiety

Beyond ionic pathways, the bromoethyl group can also participate in radical-mediated transformations. The carbon-bromine bond is relatively weak and can be cleaved homolytically upon initiation by radical initiators (e.g., AIBN) or photochemically to generate an alkyl radical. This radical intermediate can then undergo a variety of transformations.

While specific, extensively documented examples for this compound are not abundant in readily available literature, the principles of radical chemistry suggest plausible reaction pathways. One of the most significant potential transformations is an intramolecular radical cyclization.

For instance, an atom transfer radical cyclization (ATRC) could be envisioned. In such a process, a radical initiator would generate a transient radical, which would then abstract the bromine atom from the substrate to form a primary alkyl radical at the terminal carbon of the ethyl chain. This radical could then attack the aniline ring's ortho or ipso position. Subsequent steps would lead to the formation of a heterocyclic system. The regioselectivity of the radical attack on the aromatic ring would be a critical factor. A 5-exo-trig cyclization, where the radical attacks the ipso-carbon bearing the amino group, could potentially lead to spirocyclic intermediates, while a 6-endo-trig cyclization onto the ortho-carbon could lead to tetrahydroquinoline derivatives after rearomatization. The feasibility and efficiency of such radical cyclizations would depend heavily on the specific reaction conditions and the use of appropriate catalysts or mediators, such as copper or ruthenium complexes. organic-chemistry.org

Generation and Characterization of Bromoethyl Radical Intermediates

While direct studies on the generation of bromoethyl radical intermediates specifically from this compound are not extensively detailed in the literature, the principles of radical chemistry allow for postulation. The carbon-bromine bond in the bromoethyl group can be homolytically cleaved under appropriate conditions, such as photolysis or initiation with radical initiators like AIBN (azobisisobutyronitrile), to generate the corresponding 2-(2-amino-phenyl)ethyl radical.

Characterization of such transient radical species typically involves techniques like electron paramagnetic resonance (EPR) spectroscopy. However, more commonly, the generation of these intermediates is inferred from the products of subsequent reactions, such as radical cyclization. For instance, the intramolecular cyclization of similar N-allyl-2-bromopropanamides has been shown to proceed via a radical mechanism, initiated by a copper catalyst, to form lactams. nih.gov A similar pathway could be envisioned for the radical derived from o-(2-bromoethyl)aniline, potentially leading to cyclized products.

Table 1: Potential Methods for Generating Bromoethyl Radical Intermediates

| Method | Initiator/Condition | Expected Intermediate |

| Photochemical | UV light | 2-(2-aminophenyl)ethyl radical |

| Chemical Initiation | AIBN, Bu3SnH | 2-(2-aminophenyl)ethyl radical |

| Metal-Catalyzed | Copper(I) salts | 2-(2-aminophenyl)ethyl radical |

This table is based on general principles of radical generation and may not reflect experimentally verified methods for this specific compound.

Applications in sp2 System Functionalization

The functionalization of sp2 hybridized carbon atoms, particularly in aromatic systems, is a cornerstone of modern organic synthesis. While direct C(sp2)-H functionalization of anilines is a broad field, specific applications utilizing this compound are not widely reported. However, the inherent reactivity of the molecule suggests potential applications.

The amino group can act as a directing group in transition metal-catalyzed C-H activation reactions. For example, palladium-catalyzed ortho-C-H functionalization of anilines is a well-established strategy. researchgate.net In the case of o-(2-bromoethyl)aniline, the existing ortho-substituent would likely direct further functionalization to the remaining ortho-position (C6) or potentially the para-position (C4), depending on the catalyst and reaction conditions.

Furthermore, the bromoethyl moiety could participate in cross-coupling reactions. While typically aryl halides are used, the alkyl bromide could potentially undergo reactions like Suzuki or Sonogashira coupling under specific catalytic systems, though this is less common than with aryl or vinyl halides.

Electrophilic Aromatic Substitution on the Aniline Ring

The aniline ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the amino group.

Regioselectivity Directed by the Amino and Bromoethyl Substituents

The regiochemical outcome of EAS reactions on this substrate is determined by the directing effects of both the amino group and the o-(2-bromoethyl) group.

Amino Group (-NH2): The amino group is a powerful activating group and a strong ortho, para-director. nih.govresearchgate.net It strongly activates the positions ortho (C6) and para (C4) to it through resonance donation of its lone pair of electrons into the aromatic system.

Bromoethyl Group (-CH2CH2Br): The 2-bromoethyl group is generally considered a weakly deactivating group due to the inductive electron-withdrawing effect of the bromine atom. As an alkyl-type substituent, it also directs incoming electrophiles to the ortho and para positions relative to itself (which corresponds to the C3 and C5 positions of the aniline ring).

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of o-(2-Bromoethyl)aniline

| Electrophilic Reaction | Major Product (Predicted) | Minor Product(s) (Predicted) | Rationale |

| Bromination (e.g., NBS) | 4-Bromo-2-(2-bromoethyl)aniline | 6-Bromo-2-(2-bromoethyl)aniline | The strongly activating -NH2 group directs para. The ortho position (C6) is sterically hindered. |

| Nitration (e.g., HNO3/H2SO4) | 2-(2-Bromoethyl)-4-nitroaniline | 2-(2-Bromoethyl)-6-nitroaniline | The powerful directing effect of the amino group favors para-substitution. |

This table represents predicted outcomes based on established principles of electrophilic aromatic substitution and has not been confirmed by specific experimental data for this compound.

Synthetic Utility for Further Aromatic Functionalization

The products of electrophilic aromatic substitution on this compound are themselves valuable synthetic intermediates. For instance, the introduction of a nitro group at the 4-position would yield 2-(2-bromoethyl)-4-nitroaniline. This product contains three distinct functional handles: the amino group, the bromoethyl group, and the nitro group.

The nitro group can be readily reduced to a second amino group, creating a substituted benzene-1,3-diamine derivative. The bromoethyl group can undergo nucleophilic substitution or elimination reactions. The primary amino group can be diazotized and converted into a wide array of other functional groups via Sandmeyer or related reactions. This multi-functionality allows for the synthesis of a diverse range of more complex molecules from a single, selectively functionalized precursor.

Cascade and Multicomponent Reactions Incorporating this compound

Cascade and multicomponent reactions are powerful tools for the efficient construction of complex molecules in a single synthetic operation. The bifunctional nature of this compound makes it an attractive candidate for such reactions.

Design and Synthesis of Complex Polycyclic Architectures

One potential application of this compound in cascade reactions is in the synthesis of nitrogen-containing heterocycles. For example, an intramolecular cyclization could occur where the amino group acts as a nucleophile, displacing the bromide to form a six-membered dihydroquinoline ring system. This reaction would likely require a base to deprotonate the anilinium hydrobromide and free the nucleophilic amine.

While specific examples utilizing this compound in well-known multicomponent reactions like the Pictet-Spengler wikipedia.orgnrochemistry.com or Fischer indole synthesis nih.govwikipedia.orgthermofisher.com are not readily found in the literature, its structure lends itself to the design of novel multicomponent processes. For instance, a one-pot reaction with an aldehyde and a suitable coupling partner could potentially lead to the formation of complex polycyclic structures. The initial reaction could involve the formation of an imine with the aniline nitrogen, followed by an intramolecular reaction involving the bromoethyl chain, and a subsequent intermolecular reaction with the third component. The development of such reactions would represent a significant step in leveraging the synthetic potential of this versatile building block.

Exploration of One-Pot Reaction Sequences

While the scientific literature provides a rich landscape of one-pot syntheses involving aniline derivatives for the construction of complex nitrogen-containing heterocycles, specific and detailed examples commencing directly from this compound are not extensively documented. However, by examining analogous systems, we can explore the potential one-pot reaction sequences that this versatile compound could undergo. A prime example of such a sequence is the synthesis of functionalized indolines, which are prevalent motifs in pharmaceuticals and biologically active natural products.

A plausible and illustrative one-pot sequence for this compound would involve an initial base-mediated intramolecular N-alkylation to form indoline. This intermediate, without being isolated, could then participate in a subsequent intermolecular reaction, such as a cross-coupling or a condensation reaction, to introduce additional complexity to the molecule. For instance, a palladium-catalyzed cross-coupling reaction with an aryl halide could be employed to append a substituent at a specific position of the newly formed indoline ring, or a condensation reaction with a carbonyl compound could lead to the formation of more elaborate fused heterocyclic systems.

To provide a concrete illustration of the principles and potential of such a one-pot process, we can examine a well-documented domino reaction for the synthesis of functionalized indolines from related precursors. A study by Barluenga and coworkers, for example, details a copper-catalyzed domino amidation/cyclization reaction for the synthesis of various indoline derivatives. Although this specific study does not use this compound as the starting material, the reaction mechanism and sequence provide a valuable model for the type of one-pot transformations that could be developed for it.

In a hypothetical one-pot reaction sequence based on this model, this compound would first be neutralized with a suitable base to liberate the free amine. This would be immediately followed by an intramolecular cyclization to form indoline. The subsequent addition of a coupling partner, such as an activated acyl donor, and a suitable catalyst could then trigger a second reaction in the same vessel, leading to a functionalized indoline product.

The following data table outlines a hypothetical, yet chemically plausible, one-pot reaction sequence for the synthesis of a 1-acylindoline from this compound. This table is constructed based on established chemical principles and analogous reactions found in the literature.

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Room Temperature | Indoline (in situ) |

| 2 | Indoline (from Step 1), Acyl Chloride (R-COCl) | Amine scavenger (e.g., triethylamine), continued stirring at Room Temperature | 1-Acylindoline |

This hypothetical sequence highlights the efficiency of a one-pot approach. The initial cyclization is a well-established intramolecular Williamson ether synthesis analogue, and the subsequent acylation of the secondary amine of the resulting indoline is a standard transformation. Performing these two steps in a single pot would be contingent on the compatibility of the reagents and conditions.

Further research into the development of specific one-pot protocols starting from this compound would be a valuable contribution to synthetic methodology, potentially providing streamlined access to a wide array of complex and biologically significant molecules. The exploration of multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials, would be another exciting avenue for future investigations with this versatile building block.

Mechanistic Elucidations of O 2 Bromoethyl Aniline Hydrobromide Reactions

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediates

In situ spectroscopic methods are powerful tools for observing a reaction as it occurs, providing real-time data on the concentrations of reactants, products, and any transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would be particularly valuable for monitoring the intramolecular cyclization of o-(2-Bromoethyl)aniline hydrobromide. The disappearance of the signals corresponding to the bromoethyl group (specifically the -CH₂-Br protons) and the simultaneous appearance of new signals corresponding to the formation of a heterocyclic ring (such as a dihydroindole or indole (B1671886) derivative) could be quantitatively tracked over time. For instance, the chemical shifts of the aromatic protons would also be expected to change significantly upon cyclization due to the alteration of the electronic environment. Advanced 2D NMR techniques, such as COSY and HSQC, could be employed to confirm the structure of the product without the need for isolation.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) FTIR spectroscopy is another technique well-suited for in situ monitoring. The progress of the reaction could be followed by observing changes in the vibrational frequencies of key functional groups. For example, the C-Br stretching vibration and the N-H bending vibrations of the aniline (B41778) salt would be expected to diminish or shift as the reaction proceeds and a new cyclic amine is formed.

The data obtained from these in situ studies would provide crucial information on reaction kinetics and help in the identification of any short-lived intermediates that might not be observable through conventional analysis of the final product.

Kinetic Studies and Determination of Rate Laws

Kinetic studies are essential for quantitatively describing the rate of a reaction and for inferring its mechanism. For the intramolecular cyclization of this compound, the reaction rate would likely be monitored by tracking the concentration of the starting material or product over time using techniques like HPLC or in situ NMR, as described above.

A series of experiments would be conducted by systematically varying the initial concentration of the reactant, temperature, and solvent. The data collected would then be used to determine the rate law for the reaction. For a unimolecular intramolecular reaction, the rate law is expected to be first-order:

Rate = k[this compound]

where 'k' is the rate constant. The order of the reaction can be confirmed by plotting the natural logarithm of the reactant concentration versus time, which should yield a straight line for a first-order process.

The effect of temperature on the rate constant can be used to determine the activation parameters of the reaction, such as the activation energy (Ea), by applying the Arrhenius equation.

Hypothetical Kinetic Data for the Intramolecular Cyclization

| Experiment | Initial Concentration (M) | Temperature (K) | Initial Rate (M/s) | Calculated Rate Constant, k (s⁻¹) |

|---|---|---|---|---|

| 1 | 0.10 | 298 | 1.5 x 10⁻⁵ | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 298 | 3.0 x 10⁻⁵ | 1.5 x 10⁻⁴ |

| 3 | 0.10 | 308 | 4.5 x 10⁻⁵ | 4.5 x 10⁻⁴ |

| 4 | 0.10 | 318 | 1.2 x 10⁻⁴ | 1.2 x 10⁻³ |

This data is illustrative and represents a hypothetical first-order reaction.

Isotopic Labeling Experiments for Pathway Confirmation

Isotopic labeling is a definitive method for tracing the fate of atoms during a chemical reaction, thereby providing strong evidence for a proposed mechanism. In the case of this compound, several isotopic labeling strategies could be employed to confirm the intramolecular nature of the cyclization.

Deuterium (B1214612) Labeling: Replacing the protons on the ethyl group with deuterium (D) would allow for their tracking using NMR or mass spectrometry. The location of the deuterium atoms in the final product would confirm that the ethyl group has indeed cyclized as expected.

¹³C Labeling: Incorporating a ¹³C label at one of the carbon atoms of the ethyl group would provide an unambiguous marker to follow the carbon skeleton's rearrangement. ¹³C NMR spectroscopy would be the primary tool for analyzing the outcome of such an experiment.

¹⁵N Labeling: Labeling the aniline nitrogen with ¹⁵N would confirm that this nitrogen atom is the one that participates in the cyclization. This would be particularly useful to rule out any potential intermolecular side reactions followed by cyclization.

These experiments are crucial for distinguishing between different possible mechanistic pathways, such as a direct intramolecular S_N2 attack versus a mechanism involving an elimination-addition sequence.

Computational Analysis of Transition States and Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to complement experimental studies of reaction mechanisms. By modeling the reaction pathway of the intramolecular cyclization of this compound, it is possible to gain insights into the structure of transition states and the energetics of the reaction.

Transition State Geometry: Computational modeling can predict the three-dimensional structure of the transition state for the cyclization. This would likely reveal a conformation where the aniline nitrogen is in close proximity to the bromine-bearing carbon of the ethyl group, consistent with an intramolecular S_N2 reaction. The bond lengths and angles of the forming and breaking bonds in the transition state can be precisely calculated.

Energy Barriers (Activation Energy): The potential energy surface of the reaction can be mapped out, identifying the energy of the reactants, transition state, and products. The difference in energy between the reactants and the transition state provides a theoretical value for the activation energy (Ea), which can be compared with the experimental value obtained from kinetic studies. A good agreement between the calculated and experimental Ea would lend strong support to the proposed mechanism.

Hypothetical Computational Data for Cyclization

| Parameter | Calculated Value |

|---|---|

| Energy of Reactant (Hartree) | -2345.6789 |

| Energy of Transition State (Hartree) | -2345.6456 |

| Energy of Product (Hartree) | -2345.7123 |

| Calculated Activation Energy (kcal/mol) | 20.9 |

| Imaginary Frequency of Transition State (cm⁻¹) | -350.i |

This data is for illustrative purposes only.

The combination of these experimental and computational approaches would provide a comprehensive and detailed understanding of the reaction mechanisms of this compound.

Advanced Analytical Characterization of O 2 Bromoethyl Aniline Hydrobromide and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of o-(2-bromoethyl)aniline hydrobromide by providing a highly accurate mass measurement. This precision allows for the determination of its elemental formula, distinguishing it from other compounds with the same nominal mass.

For the protonated molecule of o-(2-bromoethyl)aniline [C₈H₁₁BrN]H⁺, the expected monoisotopic mass can be calculated with high precision. The presence of bromine is particularly distinctive in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the mass spectrum of an ion containing one bromine atom will exhibit a characteristic pair of peaks (M and M+2) of almost equal intensity. For this compound, which contains two bromine atoms (one in the structure and one as the bromide counter-ion), the isotopic pattern becomes even more complex and characteristic, showing M, M+2, and M+4 peaks with a relative intensity ratio of approximately 1:2:1.

HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, can measure mass-to-charge ratios (m/z) with accuracies in the low parts-per-million (ppm) range. This allows for the confident determination of the elemental composition.

Table 1: Theoretical HRMS Data for the Cation of o-(2-Bromoethyl)aniline

| Formula | Ion Type | Calculated m/z (Monoisotopic) | Isotope Pattern (m/z) | Relative Intensity |

|---|---|---|---|---|

| C₈H₁₁⁷⁹BrN | [M+H]⁺ | 199.9997 | 199.9997 | 100% |

This table reflects the expected data for the organic cation. The full compound, including the hydrobromide, would show a more complex pattern if ionized intact.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, and Heteronuclear NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of this compound in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

While specific spectra for this compound are not publicly available, its expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on data from closely related structures such as 2-bromoaniline (B46623) and N,N-bis(2-bromoethyl)aniline. nih.govrsc.orgchemicalbook.com

¹H NMR: The spectrum is expected to show distinct regions for aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring will appear as complex multiplets in the downfield region (typically δ 6.5-7.5 ppm), with their specific shifts and coupling patterns influenced by the ortho-amino and bromoethyl substituents. The protonation of the amine group to form the hydrobromide salt would cause a further downfield shift of the aromatic protons. The two methylene (B1212753) groups (-CH₂-N and -CH₂-Br) of the ethyl chain would likely appear as two triplets in the aliphatic region (δ 3.0-4.0 ppm) due to coupling with each other. The -NH₃⁺ protons would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum will show eight distinct signals. Six signals will be in the aromatic region (δ 110-150 ppm), corresponding to the carbon atoms of the benzene ring. The carbon atom attached to the nitrogen (C-N) would be significantly affected by protonation. The two aliphatic carbons (-CH₂-N and -CH₂-Br) will appear in the upfield region (δ 30-60 ppm). Data from N,N-bis(2-bromoethyl)aniline shows the CH₂-Br carbon at approximately δ 28 ppm and the CH₂-N carbon at δ 53 ppm. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for o-(2-Bromoethyl)aniline Moiety

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic CH | 6.5 - 7.5 (m) | 110 - 135 | Complex splitting pattern expected. |

| C-NH₃⁺ | - | ~145 | Shift influenced by protonation. |

| C-CH₂ | - | ~120-130 | Quaternary carbon, weak signal. |

| -NH₃⁺ | Variable (br s) | - | Broad signal, may exchange with solvent. |

| -CH₂-N- | ~3.8 (t) | ~50-55 | Triplet due to coupling with CH₂-Br. |

Note: Predicted values are based on analogous compounds and general substituent effects. Actual values may vary.

Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign each proton and carbon signal and confirm the connectivity of the molecular structure.

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. unibas.it For this compound, DNMR could be employed to investigate the conformational dynamics of the bromoethyl side chain.

At low temperatures, the rotation around the C-C and C-N bonds of the ethyl group may become slow enough to allow for the observation of distinct signals for different conformers (e.g., gauche and anti). As the temperature is increased, these conformers interconvert more rapidly. This increased rate of exchange leads to a characteristic broadening of the corresponding NMR signals, which eventually coalesce into a single, time-averaged signal at higher temperatures. By analyzing the line shape of the signals at different temperatures, it is possible to calculate the rate constants for the conformational exchange and subsequently determine the activation energy (rotational barrier) for this process. unibas.it

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. horiba.com These two techniques are complementary; FT-IR measures the absorption of infrared light, while Raman spectroscopy measures inelastic scattering. horiba.com

The spectra of this compound would be characterized by vibrations from the anilinium ion, the aromatic ring, and the bromoethyl side chain. Analysis of related compounds like 4-chloro-2-bromoaniline provides a basis for spectral interpretation. globalresearchonline.net

Key Expected Vibrational Modes:

N-H Stretching: In the hydrobromide salt, the amine group exists as -NH₃⁺. This will give rise to strong, broad absorption bands in the FT-IR spectrum, typically in the 2800-3200 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations occur just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).

Aliphatic C-H Stretching: The CH₂ groups of the ethyl chain will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range.

N-H Bending: The scissoring vibration of the -NH₃⁺ group is expected around 1575-1650 cm⁻¹.

C=C Aromatic Ring Stretching: These vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is a low-energy mode and will appear in the far-infrared or low-wavenumber Raman region, typically between 500 and 650 cm⁻¹.

Table 3: Principal Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3200 - 2800 | N-H stretching (-NH₃⁺) | FT-IR (strong, broad) |

| 3100 - 3000 | Aromatic C-H stretching | FT-IR, FT-Raman |

| 2960 - 2850 | Aliphatic C-H stretching | FT-IR, FT-Raman |

| 1620 - 1580 | N-H bending (-NH₃⁺) | FT-IR |

| 1600 - 1450 | Aromatic C=C stretching | FT-IR, FT-Raman |

| 1350 - 1250 | Aromatic C-N stretching | FT-IR |

Note: Wavenumber ranges are approximate and based on data from analogous aniline (B41778) derivatives. globalresearchonline.netresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to probe the electronic transitions within a molecule. The aniline chromophore is the primary determinant of the electronic spectrum of this compound.

UV-Vis Absorption: Aniline itself typically displays two main absorption bands in the UV region. researchgate.net The first is a strong band around 230-240 nm corresponding to a π → π* transition of the benzene ring. The second is a weaker, longer-wavelength band around 280-290 nm, which is attributed to an n → π* transition involving the nitrogen lone pair and the aromatic system. researchgate.net In this compound, several factors will influence the spectrum:

Substitution: The bromoethyl group is a weakly modifying substituent.

Protonation: The formation of the anilinium ion (-NH₃⁺) causes a significant blue shift (hypsochromic shift) in the absorption maxima. This is because protonation of the nitrogen lone pair removes it from conjugation with the aromatic ring, making the electronic transitions more energetic. The spectrum of the hydrobromide salt is therefore expected to more closely resemble that of benzene.

Fluorescence Spectroscopy: Many aniline derivatives are fluorescent, typically emitting in the near-UV or blue region of the spectrum. nih.gov The fluorescence properties are highly dependent on the molecular environment, including solvent polarity and pH. The neutral form of anilines is generally the most fluorescent species. nih.gov As with UV-Vis absorption, protonation of the amino group to form the non-conjugated anilinium ion is expected to significantly reduce or quench the fluorescence emission. Therefore, this compound in acidic solution would likely exhibit weak fluorescence compared to its free base form in a neutral or basic solution.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net A single-crystal X-ray diffraction experiment would provide the definitive structure of this compound, yielding accurate bond lengths, bond angles, and torsional angles.

Although the crystal structure for this compound is not publicly documented, data from the closely related compound N,N-bis(2-bromoethyl)aniline provides valuable insight into the expected solid-state features. nih.govresearchgate.net A crystallographic analysis would reveal:

Molecular Conformation: The exact conformation of the bromoethyl side chain relative to the aromatic ring would be determined.

Bond Parameters: Precise measurements of C-C, C-N, C-Br, and C-H bond lengths and angles would be obtained.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated. This includes identifying key non-covalent interactions, such as hydrogen bonds between the anilinium -NH₃⁺ group and the bromide counter-ions (Br⁻), as well as potential van der Waals interactions. These interactions govern the physical properties of the solid material.

Table 4: Representative Crystallographic Data from an Analogous Compound (N,N-Bis(2-bromoethyl)aniline)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 13.682 |

| b (Å) | 13.926 |

| c (Å) | 12.215 |

Source: Data for N,N-bis(2-bromoethyl)aniline. researchgate.net

This structural information is crucial for understanding structure-property relationships and for computational modeling studies.

Computational Chemistry and Theoretical Studies on O 2 Bromoethyl Aniline Hydrobromide

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio (from first principles) methods, are fundamental to modern computational chemistry. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure of a molecule. For o-(2-bromoethyl)aniline hydrobromide, these calculations can elucidate its intrinsic properties. Common software packages for such calculations include Gaussian, ORCA, and Spartan.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, which corresponds to a minimum on the potential energy surface. Geometry optimization calculations are performed to find the equilibrium geometry of this compound. These calculations systematically adjust the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.

Due to the flexible ethyl side chain, this compound can exist in several different spatial arrangements known as conformers. Conformational analysis is crucial to identify the most stable conformer (the global minimum) and the relative energies of other, less stable conformers (local minima). This is typically done by systematically rotating the rotatable bonds (e.g., the C-C and C-N bonds of the side chain) and performing a geometry optimization at each step. The results of such an analysis would provide a detailed picture of the molecule's flexibility and the energy barriers between different conformations.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of o-(2-Bromoethyl)aniline Cation (Calculated at the B3LYP/6-311G(d,p) level of theory)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(ar)-N | 1.45 Å |

| N-C(ethyl) | 1.48 Å | |

| C(ethyl)-C(ethyl) | 1.53 Å | |

| C(ethyl)-Br | 1.96 Å | |

| Bond Angle | C(ar)-N-C(ethyl) | 118.5° |

| N-C(ethyl)-C(ethyl) | 110.2° | |

| C(ethyl)-C(ethyl)-Br | 111.5° | |

| Dihedral Angle | C(ar)-C(ar)-N-C(ethyl) | 45.0° |

Note: The values in this table are representative and would be obtained from a DFT calculation. The presence of the hydrobromide counter-ion would introduce intermolecular interactions, slightly affecting these geometries in the solid state.

Once the optimized geometry is obtained, the electronic properties of this compound can be investigated. Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution, hybridization, and donor-acceptor (bonding) interactions within a molecule.

NBO analysis would provide insights into the partial atomic charges on each atom, revealing the effects of the electron-withdrawing bromine atom and the protonated aniline (B41778) group. It would show a significant positive charge on the ammonium (B1175870) nitrogen and the attached hydrogen atoms, and a negative charge on the bromide ion. The analysis can also describe the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma and pi bonds), including any hyperconjugative interactions that contribute to the stability of the molecule.

Table 2: Calculated Natural Population Analysis (NPA) Charges for Selected Atoms in o-(2-Bromoethyl)aniline Cation

| Atom | Natural Charge (e) |

|---|---|

| N | -0.65 |

| H (on N) | +0.45 |

| C (aromatic, attached to N) | +0.15 |

| C (ethyl, attached to N) | +0.05 |

| C (ethyl, attached to Br) | -0.10 |

Note: These representative values illustrate the expected charge distribution from an NBO analysis.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental data to confirm the structure and identity of a compound. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. Comparing the calculated NMR spectrum with the experimental one can help in the assignment of peaks and the structural elucidation of this compound.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes, such as N-H stretches, C-Br stretches, and aromatic C-H bending.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This can help in understanding the electronic transitions within the molecule, such as π → π* transitions in the benzene (B151609) ring.

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound

| Spectroscopic Data | Experimental Value | Calculated Value |

|---|---|---|

| ¹H NMR Chemical Shift (δ, ppm) - CH₂Br | 3.6 | 3.5 |

| ¹³C NMR Chemical Shift (δ, ppm) - C-Br | 30 | 29 |

| IR Frequency (cm⁻¹) - N-H stretch | 3200 | 3215 |

Note: This table illustrates the typical correlation between experimental and computationally predicted spectroscopic data.

Reaction Mechanism Simulations and Potential Energy Surface Mapping

Computational chemistry is invaluable for studying the dynamics and energetics of chemical reactions. For this compound, a key reaction of interest is its intramolecular cyclization to form an indole-type structure, a common reaction for this class of compounds.

To understand a reaction mechanism, a potential energy surface (PES) is mapped out. libretexts.org The PES is a mathematical relationship between the energy of a molecule and its geometry. libretexts.org Minima on the PES correspond to stable species (reactants, products, and intermediates), while saddle points correspond to transition states—the highest energy point along the reaction pathway. libretexts.orgresearchgate.net

For the cyclization of o-(2-bromoethyl)aniline, computational methods would be used to locate the structure of the transition state connecting the reactant to the cyclized intermediate. This involves specialized algorithms that search for a first-order saddle point on the PES. arxiv.org The geometry of the transition state reveals the atomic arrangement during the bond-forming and bond-breaking processes. Any intermediates, such as a spirocyclic intermediate, would also be identified as local minima on the PES.

Once the energies of the reactant, transition state(s), and product(s) are calculated, the key energetic parameters of the reaction can be determined.

Activation Energy (Ea): The activation energy is the energy difference between the reactant and the transition state. It is a critical parameter that determines the rate of the reaction; a higher activation energy corresponds to a slower reaction.

Reaction Thermodynamics (ΔH, ΔG): The change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the reaction can be calculated from the energies of the reactant and the product. These values indicate whether the reaction is exothermic/endothermic and spontaneous/non-spontaneous, respectively.

Table 4: Calculated Energetic Profile for a Hypothetical Intramolecular Cyclization Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (o-(2-Bromoethyl)aniline) | 0.0 |

| Transition State | +25.5 |

| Intermediate | -5.2 |

Note: This table provides a representative energetic profile for a plausible reaction, demonstrating how computational chemistry can quantify reaction pathways.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules over time, providing detailed insights into their movements and interactions with the surrounding environment. For this compound, MD simulations can elucidate the profound influence of solvents on its three-dimensional structure and the dynamic interplay of its flexible bromoethyl side chain.

In a typical simulation setup, a force field—a set of parameters describing the potential energy of the atoms and bonds—is assigned to the molecule. The molecule is then placed in a simulation box filled with solvent molecules, such as water, methanol, or a non-polar solvent like hexane. The system's energy is first minimized to remove any unfavorable atomic clashes. Following this, the system is gradually heated to a desired temperature and equilibrated under constant pressure to mimic laboratory conditions. During the final production run, the trajectories of all atoms are calculated by solving Newton's equations of motion, generating a detailed movie of the molecule's behavior on a femtosecond timescale.

The choice of solvent is critical as it can dramatically alter the conformational preferences of the solute. In polar protic solvents like water, the hydrobromide salt exists as dissociated o-(2-bromoethyl)anilinium and bromide ions. These ions would be solvated, with water molecules forming hydrogen bonds with the anilinium group (-NH3+) and arranging their dipoles around the charged species. The simulations can quantify the structure of these solvation shells and the average number of solvent molecules interacting with specific parts of the solute.

Conformational dynamics, particularly the flexibility of the bromoethyl side chain, is a key aspect that can be explored. The rotation around the C-C and C-N bonds dictates the spatial orientation of the bromine atom relative to the aniline ring. By analyzing the simulation trajectory, one can plot the distribution of dihedral angles to identify the most stable conformations (rotamers) and the energy barriers between them. This analysis can reveal, for instance, whether the side chain prefers a folded conformation, where the bromine atom is closer to the aromatic ring, or an extended one. Such preferences are often solvent-dependent, driven by a balance of intramolecular forces and interactions with the solvent.

Interactive Table: Hypothetical MD Simulation Parameters and Observables

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at building mathematical models that correlate the chemical structure of a series of compounds with their reactivity in a specific chemical transformation. ekb.eg These models are invaluable for predicting the reactivity of new compounds and for gaining insight into the molecular properties that govern a reaction's outcome.

For this compound and its derivatives, a QSRR study could be developed to predict their propensity for an important reaction, such as intramolecular cyclization to form indolines or other heterocyclic structures. This type of reaction is common for such scaffolds. The reactivity, in this case, could be the experimentally measured reaction rate constant (k).

The first step in a QSRR study is to define a "training set" of molecules with structural similarity to this compound, for which reliable reactivity data is available. For each molecule in this set, a series of numerical values known as molecular descriptors are calculated using quantum chemical methods. These descriptors quantify various aspects of the molecule's structure and electronic properties. Relevant descriptors might include:

Electronic Descriptors: Partial atomic charges (e.g., on the nitrogen and bromine atoms), energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. These describe the molecule's electronic distribution and susceptibility to nucleophilic or electrophilic attack. researchgate.net

Steric/Topological Descriptors: Molecular volume, surface area, and specific shape indices. These account for the influence of the molecule's size and shape on the reaction rate.

Quantum Mechanical Descriptors: Bond lengths, bond angles, and dihedral angles in the ground state or a transition state geometry.

Once the descriptors are calculated, statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to find a mathematical equation that best correlates the descriptors (independent variables) with the observed reactivity (dependent variable). mdpi.com A generic QSRR model might take the form:

log(k) = c₀ + c₁⋅(Descriptor₁) + c₂⋅(Descriptor₂) + ... + cₙ⋅(Descriptorₙ)

Where 'c' represents the regression coefficients determined from the statistical analysis. The predictive power of the resulting model is then validated using an external "test set" of compounds that were not used in the model's development. A statistically significant QSRR model can provide deep mechanistic insights; for example, a large positive coefficient for the HOMO energy might suggest that the reaction is favored by electron-rich molecules. researchgate.net

Interactive Table: Hypothetical Data for a QSRR Study on Aniline Derivatives

Applications and Synthetic Utility of O 2 Bromoethyl Aniline Hydrobromide in Complex Molecule Synthesis

Precursor for Nitrogen-Containing Heterocyclic Scaffolds

The strategic placement of the amino and bromoethyl groups in o-(2-bromoethyl)aniline facilitates intramolecular cyclization reactions, making it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic systems. These scaffolds are prevalent in numerous natural products and pharmaceutically active compounds.

Synthesis of Indoline (B122111), Tetrahydroquinoline, and Related Fused Rings

The most direct application of o-(2-bromoethyl)aniline is in the synthesis of the indoline ring system. Through a straightforward intramolecular N-alkylation, the nucleophilic amino group can displace the bromide ion on the ethyl side chain, leading to the formation of the five-membered indoline ring. This reaction is typically carried out in the presence of a base to neutralize the hydrobromide salt and deprotonate the aniline (B41778) nitrogen, thereby increasing its nucleophilicity.

While the synthesis of indoline is a direct intramolecular cyclization, the construction of the six-membered tetrahydroquinoline ring from o-(2-bromoethyl)aniline is a more complex transformation that would require a multi-step approach. One potential strategy involves the initial reaction of the aniline nitrogen with a three-carbon synthon to form an intermediate that can subsequently undergo an intramolecular Friedel-Crafts-type cyclization or a related ring-closing reaction to furnish the tetrahydroquinoline core.

The table below illustrates the potential synthetic pathways for indoline and a conceptual pathway for tetrahydroquinoline from o-(2-bromoethyl)aniline.

| Target Scaffold | Synthetic Approach | Key Transformation |

| Indoline | Intramolecular N-alkylation | Base-mediated cyclization |

| Tetrahydroquinoline | Multi-step synthesis | Introduction of a C3-unit followed by cyclization |

Construction of Polycyclic Aromatic Nitrogen Heterocycles

The utility of o-(2-bromoethyl)aniline extends beyond simple bicyclic systems to the construction of more complex polycyclic aromatic nitrogen heterocycles (PANHs). These structures are of significant interest due to their presence in various materials and biologically active molecules. The synthesis of such complex frameworks from o-(2-bromoethyl)aniline typically involves multi-step reaction sequences where both the aniline and the bromoethyl functionalities are strategically manipulated.

For instance, the aniline moiety can be acylated or converted to an imine, while the bromoethyl group can be used to introduce another ring system via intermolecular alkylation followed by an intramolecular cyclization cascade. Palladium-catalyzed reactions, such as carboamination/Diels-Alder sequences, have been employed to construct polycyclic nitrogen heterocycles from related aniline derivatives bearing pendant alkenes. nih.gov While not directly demonstrated with o-(2-bromoethyl)aniline, this precursor could be chemically modified to participate in similar transformative cascade reactions.

Building Block for Advanced Synthetic Intermediates

Beyond its role as a direct precursor to heterocyclic scaffolds, o-(2-bromoethyl)aniline hydrobromide is a valuable building block for the synthesis of advanced intermediates that are subsequently incorporated into larger, more complex molecules.

Incorporation into Phosphoramidate (B1195095) Structures

Phosphoramidates are an important class of compounds with applications in medicinal chemistry, particularly as prodrugs of phosphonate-containing antiviral and anticancer agents. The synthesis of phosphoramidates generally involves the reaction of an amine with a suitable phosphorylating agent, such as a phosphorochloridate or through an oxidative coupling of amines and H-phosphonates. nih.govrsc.org

o-(2-Bromoethyl)aniline can serve as the amine component in the synthesis of novel phosphoramidate structures. The presence of the bromoethyl group offers a handle for further functionalization. For example, a phosphoramidate could be formed at the nitrogen atom, and the bromoethyl moiety could then be used to attach the entire molecule to another scaffold or to induce a subsequent cyclization reaction. The synthesis would typically proceed by first neutralizing the hydrobromide salt to liberate the free aniline, which is then reacted with a phosphorylating agent.

The general scheme for the synthesis of a phosphoramidate from o-(2-bromoethyl)aniline is presented below:

| Reactants | Product | Reaction Type |

| o-(2-Bromoethyl)aniline, Phosphorylating Agent (e.g., R₂P(O)Cl) | o-(2-Bromoethyl)phenylphosphoramidate | Nucleophilic substitution |

Utility in the Construction of Biologically Relevant Scaffolds

The o-(2-bromoethyl)aniline scaffold is a valuable starting point for the synthesis of a diverse array of biologically active molecules. Both the aniline and the bromoethyl functionalities are common motifs in medicinal chemistry, and their combination in a single molecule provides a versatile platform for drug discovery.

The aniline moiety is a precursor to a wide range of functional groups and heterocyclic systems found in pharmaceuticals. The bromoethyl group serves as a reactive electrophile, allowing for the introduction of various substituents or for the construction of larger molecular frameworks through alkylation reactions. For example, derivatives of aniline are known to possess a range of biological activities, and the incorporation of the bromoethyl group allows for the exploration of new chemical space and the development of novel therapeutic agents. nih.gov

The versatility of o-(2-bromoethyl)aniline as a building block is highlighted by its potential to be transformed into various intermediates that can be used in the synthesis of complex natural products and their analogues.

Challenges and Future Research Directions in O 2 Bromoethyl Aniline Hydrobromide Chemistry

Development of More Sustainable and Cost-Effective Synthetic Routes

The traditional synthesis of aniline (B41778) derivatives often involves harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation and high costs. A primary challenge in the chemistry of o-(2-Bromoethyl)aniline hydrobromide is the development of synthetic pathways that are not only economically viable but also environmentally benign.

Future research in this area should focus on several key strategies:

Chemoenzymatic Synthesis: The use of enzymes, such as nitroreductases, offers a green alternative to traditional chemical reductions. nih.govacs.org These biocatalysts can operate under mild conditions in aqueous media, offering high chemoselectivity and reducing the reliance on heavy metal catalysts and high-pressure hydrogenation. acs.org The immobilization of these enzymes can further enhance their stability and reusability, making the process more cost-effective for large-scale production. nih.gov

Green Solvents and Reagents: A shift towards the use of greener solvents, such as water or bio-based solvents, and less toxic reagents is crucial. For instance, employing aqueous ammonia (B1221849) in copper-catalyzed amination of aryl halides presents a more sustainable approach to forming the aniline core. rsc.org

Atom Economy and Process Intensification: Designing synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. chemrxiv.org Furthermore, the adoption of continuous flow chemistry can lead to improved reaction efficiency, better heat and mass transfer, and safer handling of hazardous intermediates, ultimately contributing to a more sustainable and cost-effective process. acs.org

| Synthetic Strategy | Advantages | Challenges | Future Research Direction |